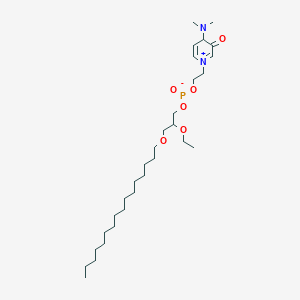

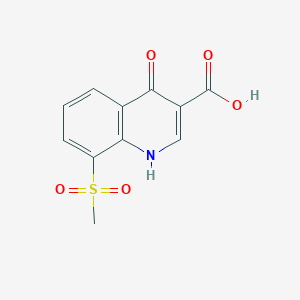

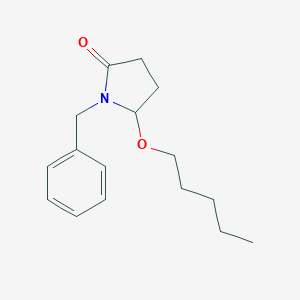

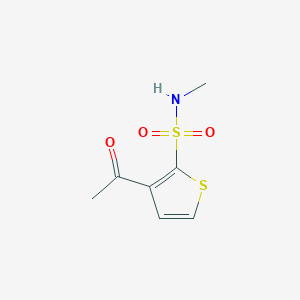

3-Acetyl-2-(methylaminosulfonyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Acetyl-2-(methylaminosulfonyl)thiophene is not directly mentioned in the provided papers. However, the papers discuss related thiophene derivatives which can provide insights into the general behavior and characteristics of thiophene compounds. Thiophenes are a class of heterocyclic compounds that have diverse applications in medicine, chemistry, and food industries. They are known for their aromaticity and can be synthesized through various methods, including Friedel-Crafts and Cross-Coupling reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and reactions. For instance, a novel thiophene-containing compound was synthesized by reacting malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF. This was followed by a reaction with chloroacetone and subsequent cyclization . Although the synthesis of 3-Acetyl-2-(methylaminosulfonyl)thiophene is not described, the methods mentioned could potentially be adapted for its synthesis, considering the structural similarities among thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and potential applications. For example, the molecular structure of a related compound was determined using X-ray crystallography and optimized using Density Functional Theory (DFT) calculations. The geometry of the molecule was found to be stabilized by intramolecular interactions, forming a three-dimensional network in the crystal . These techniques could be applied to analyze the molecular structure of 3-Acetyl-2-(methylaminosulfonyl)thiophene to predict its behavior and interactions.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, which are essential for their applications in different fields. The provided papers do not detail specific reactions for 3-Acetyl-2-(methylaminosulfonyl)thiophene, but the synthesis and applications of 2-acetyl thiophene suggest that such compounds can be functionalized and modified to enhance their utility . The reactivity of the acetyl and methylaminosulfonyl groups would be key areas of study for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The papers describe the use of spectroscopic methods such as FT-IR, NMR, and mass spectrometry to characterize these properties . Additionally, computational methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate electronic spectra and intramolecular charge transfer interactions, which are indicative of the compound's reactivity and stability . These methods would be relevant for analyzing the properties of 3-Acetyl-2-(methylaminosulfonyl)thiophene.

Relevant Case Studies

The cytotoxicity assay of a related thiophene compound against PC-3 and HeLa cell lines demonstrated that it was non-toxic, suggesting potential for safe use in biomedical applications . While this does not directly pertain to 3-Acetyl-2-(methylaminosulfonyl)thiophene, it provides a precedent for evaluating the biological activity of thiophene derivatives, which could be relevant for future case studies involving the compound of interest.

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Thiophene-based analogs are considered by many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- They are used in the fabrication of organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

-

Synthesis of Thiophene Derivatives

- Novel 3-acetyl-2-aminothiophenes were prepared from cyanoacetone and 1,4-dithianyl-2,5-diols using a modified Gewald reaction .

- The syntheses of the corresponding acetamides, as well as that of 3-acetyl-2-amino-5-nitrothiophene – an interesting building-block for thiophene azo dyes – are reported .

- Detailed spectroscopic investigations (1H-NMR, 13C-NMR, MS, IR) of the obtained compounds are presented .

-

Organic Synthesis

-

Pharmaceutical Industry

- Thiophene derivatives are used in the pharmaceutical industry for the synthesis of drugs .

- For example, Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Electronics Industry

-

Organic Synthesis

-

Pharmaceutical Industry

- Thiophene derivatives are used in the pharmaceutical industry for the synthesis of drugs .

- For example, Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Articaine, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, is a 2,3,4-trisubstituent thiophene .

-

Electronics Industry

Propriétés

IUPAC Name |

3-acetyl-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSKTWKAMLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)S(=O)(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442770 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-(methylaminosulfonyl)thiophene | |

CAS RN |

138891-01-7 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.